1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine
Description
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCKLGMPRBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Thiophene Functionalization: The thiophene ring can be functionalized through electrophilic substitution reactions, where the ethyl group is introduced using ethyl halides in the presence of a strong base.
Piperidine Derivatization: The final step involves the coupling of the sulfonylated thiophene with 4-methoxypiperidine, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is being explored for its pharmacological properties, particularly:
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating conditions like arthritis.
- Antimicrobial Activity : Research indicates that the sulfonamide group enhances the antimicrobial efficacy of the compound compared to non-sulfonamide derivatives, suggesting its application in developing new antibiotics.
Material Science
The electronic properties of the thiophene ring make this compound suitable for applications in:
- Organic Semiconductors : Its ability to conduct electricity could be harnessed in organic electronic devices.
- Light-emitting Diodes (LEDs) : The compound's photophysical properties are being investigated for use in optoelectronic applications.
Biological Studies
The structural similarities of this compound to biologically active molecules enable its use in:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Antimicrobial Evaluation
A study highlighted that derivatives containing the sulfonamide group exhibited significantly enhanced antimicrobial activity against various pathogens compared to their non-sulfonamide counterparts. This underscores the importance of functional groups in determining biological efficacy.
Anticancer Mechanism
Research has shown that this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Safety Profile
Toxicity studies have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile supports its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Compound A : 3-Chloro-2-({1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridine
- Structure : Differs by the addition of a 3-chloropyridine group linked via an ether bond to the piperidine’s 4-position.
- The ether linkage could reduce metabolic oxidation compared to sulfonamide bonds .
Compound B : 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Structure : Replaces the ethylthiophene sulfonyl group with a 4-methoxyphenyl sulfonyl group and incorporates a triazole-thioether-acetamide chain.
- This compound’s design suggests applications in targeted therapies, such as protease inhibition .
Compound C : Sch225336 (Bis-sulfone cannabinoid inverse agonist)
- Structure : Contains a bis-sulfone motif with a 4-methoxyphenyl sulfonyl group and a methoxy-substituted phenyl ring.
- This highlights how sulfonyl group positioning and substituent bulk influence receptor specificity .
Biological Activity
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse sources, including research studies and patent literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₇N₁O₂S₂
- Molecular Weight : 273.41 g/mol
The compound features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a thiophene moiety. This unique structure is believed to contribute to its biological activity.
Neuroprotective Effects
The sulfonamide group in the compound may play a crucial role in neuroprotection. Compounds that inhibit poly(ADP-ribose) polymerase (PARP) have shown promise in treating neurodegenerative diseases like Alzheimer's. The mechanism involves reducing neuronal cell death and inflammation, which could be relevant for this compound if it exhibits similar inhibitory effects on PARP .
Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound may confer similar benefits, potentially providing therapeutic avenues for inflammatory conditions.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene moiety and subsequent coupling to the piperidine ring. Key steps include:
- Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with 4-methoxypiperidine under basic conditions (e.g., NaH in THF) at 0–25°C to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
- Critical Parameters : Temperature control (<40°C) prevents decomposition, while anhydrous solvents minimize hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and structural integrity. The methoxy group (δ ~3.3 ppm) and thiophene protons (δ ~6.8–7.2 ppm) are diagnostic .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities like unreacted sulfonyl chloride .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- Target Identification : Computational docking (AutoDock Vina) predicts binding to enzymes like cyclooxygenase-2 (COX-2) due to the sulfonyl group’s electron-withdrawing properties .
- In Vitro Assays : Screen for anti-inflammatory activity (COX-2 inhibition) and antimicrobial effects (MIC against S. aureus and E. coli) using standardized protocols .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer :
- MD Simulations : Run molecular dynamics (GROMACS) to analyze ligand-protein stability. For example, discrepancies in COX-2 inhibition may arise from flexible loop regions not captured in docking .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to refine activity predictions .
Q. What strategies optimize regioselectivity in derivatizing the piperidine ring without compromising sulfonamide stability?
- Methodological Answer :
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield the piperidine nitrogen during functionalization of the 4-methoxy group .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions under mild conditions (50°C, DMF/H₂O) minimizes side reactions .
Q. How do structural modifications (e.g., substituent variation on thiophene) impact bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., 5-chloro or 5-methylthiophene derivatives) and compare bioactivity (Table 1):
| Substituent | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 5-Ethyl | 0.45 | 12.5 (Gram+) |
| 5-Chloro | 1.2 | 25.0 (Gram+) |
- Electron Effects : Electron-withdrawing groups (e.g., Cl) reduce COX-2 affinity but enhance metabolic stability .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. COX-2 knockout cell lines .
- Metabolomics (LC-MS) : Profile changes in prostaglandin E₂ levels to confirm COX-2 pathway modulation .
Key Citations
- Synthesis and bioactivity:
- Analytical methods:
- Computational modeling:
- Comparative structural analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
